

SM-19712 Free Acid: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Potent Endothelin Converting Enzyme Inhibitor

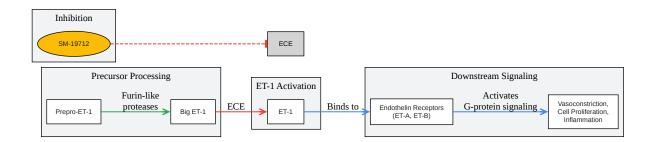
SM-19712 free acid, chemically known as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE).[1] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, biological effects, and available experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of SM-19712 free acid is characterized by a central pyrazole ring linked to a chlorobenzenesulfonamide moiety. The systematic name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide. It is often utilized in research as its monosodium salt.[1][2]

Table 1: Physicochemical Properties of SM-19712

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₄ CIN ₅ O ₃ S	N/A
Molecular Weight	427.85 g/mol	N/A



| Chemical Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide |[1] |

Note: Detailed experimental data on properties such as solubility, pKa, and logP are not readily available in the public domain.

Mechanism of Action: Inhibition of the Endothelin Pathway

SM-19712 exerts its biological effects through the specific inhibition of Endothelin Converting Enzyme (ECE). ECE is a key metalloprotease in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM-19712 effectively blocks the production of mature ET-1, thereby attenuating its downstream physiological and pathological effects.

Click to download full resolution via product page

Figure 1: Mechanism of action of SM-19712 in the endothelin signaling pathway.

Biological Activity and Efficacy

SM-19712 has demonstrated significant biological activity both in vitro and in vivo.

In Vitro Activity

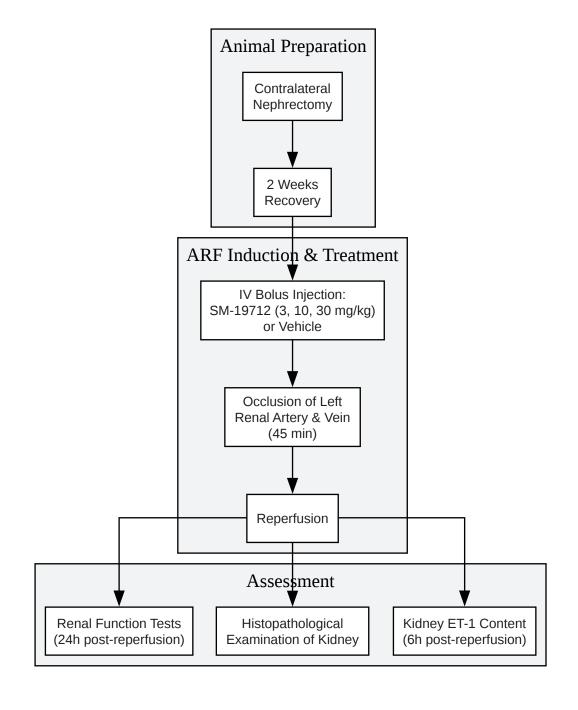
SM-19712 is a potent inhibitor of ECE, with an IC₅₀ value of 42 nM against the enzyme solubilized from rat lung microsomes.[1] It exhibits high selectivity for ECE, as it shows no inhibitory effect on other metalloproteases such as neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations up to 100 μ M.[1] Furthermore, in cultured porcine aortic endothelial cells, SM-19712 dose-dependently inhibited the endogenous conversion of big ET-1 to ET-1 with an IC₅₀ value of 31 μ M.[1]

Table 2: In Vitro Inhibitory Activity of SM-19712

Target Enzyme	Source	IC50	Notes	Reference
Endothelin Converting Enzyme (ECE)	Rat lung microsomes	42 nM		[1]
Endogenous ECE	Porcine aortic endothelial cells	31 μΜ	Inhibition of big ET-1 conversion	[1]
Neutral Endopeptidase 24.11		No inhibition	Tested at 10 - 100 μΜ	[1]

| Angiotensin-Converting Enzyme | | No inhibition | Tested at 10 - 100 μM |[1] |

In Vivo Efficacy in a Model of Ischemic Acute Renal Failure


The protective effects of SM-19712 have been evaluated in a rat model of ischemic acute renal failure (ARF). In this model, ARF was induced by occlusion of the left renal artery and vein for 45 minutes, followed by reperfusion, two weeks after a contralateral nephrectomy.[2]

Intravenous bolus injection of SM-19712 at doses of 3, 10, and 30 mg/kg prior to the occlusion dose-dependently attenuated the ischemia/reperfusion-induced renal dysfunction.[2] Histopathological examination revealed that SM-19712 treatment reduced severe renal damage, including tubular necrosis, proteinaceous casts, and medullary congestion.[2] The

protective effects of SM-19712 (10 mg/kg) were more potent than those of phosphoramidon (10 mg/kg), another ECE inhibitor.[2]

Crucially, SM-19712 completely suppressed the elevation of ET-1 content in the kidney following ischemia/reperfusion, supporting the role of ET-1 in the pathogenesis of this condition.[2]

Click to download full resolution via product page

Figure 2: Experimental workflow for the in vivo evaluation of SM-19712 in a rat model of ischemic acute renal failure.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of SM-19712 and its biological evaluation are not fully available in the peer-reviewed literature. The following provides an outline based on the available information.

Synthesis of SM-19712 Free Acid

A detailed, publicly available, step-by-step synthesis protocol for 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide is not described in the cited literature. The synthesis would likely involve the formation of the pyrazole core, followed by reaction with 4-chlorobenzenesulfonyl isocyanate or a related reactive intermediate.

ECE Inhibition Assay (General Protocol)

The inhibitory activity of SM-19712 on ECE can be determined using a fluorogenic substrate-based assay.

- Enzyme Preparation: ECE is solubilized from a suitable tissue source, such as rat lung microsomes.
- Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4.[3]
- Substrate: A quenched fluorescent substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is used. Cleavage of the substrate by ECE results in an increase in fluorescence.
- Inhibitor: SM-19712 is dissolved in a suitable solvent (e.g., DMSO) and added to the assay mixture at various concentrations.
- Reaction: The reaction is initiated by the addition of the enzyme preparation to the buffer containing the substrate and inhibitor.
- Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

• Data Analysis: The rate of reaction is calculated, and the IC₅₀ value for SM-19712 is determined by plotting the percent inhibition against the inhibitor concentration.

Ischemic Acute Renal Failure Rat Model (General Protocol)

This in vivo model is used to assess the protective effects of SM-19712 against ischemia/reperfusion injury in the kidney.

- Animals: Male rats (e.g., Sprague-Dawley) are used.
- Surgical Preparation: A unilateral nephrectomy (removal of one kidney) is performed. The animals are allowed to recover for a period of two weeks.[2]
- Treatment: Animals are anesthetized, and SM-19712 (or vehicle control) is administered intravenously at the desired doses (e.g., 3, 10, 30 mg/kg).[2]
- Ischemia: The renal artery and vein of the remaining kidney are occluded with a clamp for a defined period (e.g., 45 minutes) to induce ischemia.
- Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.
- Post-operative Monitoring and Analysis:
 - Renal function is assessed at specific time points (e.g., 24 hours) by measuring serum creatinine and blood urea nitrogen levels.
 - At the end of the experiment, the animals are euthanized, and the kidneys are collected for histopathological analysis to assess tissue damage.
 - Kidney tissue can also be collected at earlier time points (e.g., 6 hours) to measure ET-1 levels.[2]

Conclusion and Future Directions

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated efficacy in a preclinical model of ischemic acute renal failure. Its ability to specifically block the production of endothelin-1 makes it a valuable research tool for

investigating the role of the endothelin system in various physiological and pathological processes. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its therapeutic potential in other endothelin-mediated diseases. The lack of detailed public information on its synthesis and comprehensive preclinical data suggests that much of the knowledge regarding this compound may reside within proprietary domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SM-19712 Free Acid: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681017#sm19712-free-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com